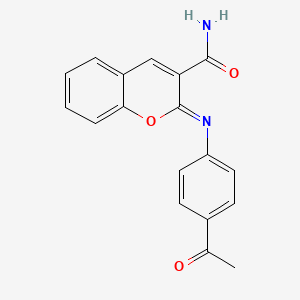

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide, also known as ACIC, is a chemical compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACIC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Green Chemistry

A study by Proença and Costa (2008) details an eco-friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, which involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides, showcasing the compound's relevance in green chemistry (Proença & Costa, 2008).

Antimicrobial and Antioxidant Properties

Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives exhibiting significant antibacterial activities against Gram-positive and Gram-negative bacteria, as well as strong antioxidant properties, indicating the compound's potential in developing new antimicrobial and antioxidant agents (Chitreddy & Shanmugam, 2017).

Cytotoxic Potential

Gill, Kumari, and Bariwal (2016) explored 2-imino-2H-chromene-3(N-aryl)carboxamides for their cytotoxic activity against human cancer cell lines, revealing the compound's promise as a basis for developing novel anticancer drugs (Gill, Kumari, & Bariwal, 2016).

Solvatochromism and Molecular Electronics

The synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives under solvent-free conditions, as described by Subbareddy and Sumathi (2017), not only underscores the compound's significance in pharmaceutical research but also its potential application in solvatochromism studies, which could be pertinent to molecular electronics and sensing technologies (Subbareddy & Sumathi, 2017).

Propiedades

IUPAC Name |

2-(4-acetylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-14(9-7-12)20-18-15(17(19)22)10-13-4-2-3-5-16(13)23-18/h2-10H,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAGMWYIFDFJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2593618.png)

![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2593623.png)

![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)

![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)

![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)